2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde
Description
2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde (IUPAC name: 3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde, CAS: Not explicitly listed in evidence) is a brominated aromatic aldehyde with a fluorinated benzyl ether substituent and a methoxy group. Its molecular formula is C₁₅H₁₂BrFO₃ (FW: 339.16 g/mol) . Structurally, the compound features a benzaldehyde core substituted with bromine at position 2 (or 3, depending on ring numbering), a methoxy group at position 5, and a 4-fluorobenzyl ether at position 2. This arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-bromo-4-[(4-fluorophenyl)methoxy]-5-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrFO3/c1-19-14-6-11(8-18)13(16)7-15(14)20-9-10-2-4-12(17)5-3-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJKCMSFXVYCSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)Br)OCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-methoxybenzaldehyde and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Procedure: The 2-bromo-5-methoxybenzaldehyde is reacted with 4-fluorobenzyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions but with optimized parameters for higher yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Palladium catalysts and organoboron reagents are commonly used in the Suzuki-Miyaura coupling reaction.
Major Products Formed
Oxidation: 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid.
Reduction: 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Overview
2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is an organic compound with the molecular formula . This compound features a bromine atom, a fluorobenzyl ether group, a methoxy group, and an aldehyde functional group. Its unique structure allows for diverse applications in scientific research, particularly in chemistry, biology, and industry.
Scientific Research Applications
1. Organic Synthesis
- Intermediate in Synthesis : This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution to yield different derivatives that are valuable in research and industrial applications.
2. Biological Studies
- Enzyme Interaction Studies : this compound can be utilized as a probe in biochemical assays to study enzyme interactions. Its structural features may influence binding affinities and reactivity with biological targets.
- Potential Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant anticancer properties. For example, derivatives have shown cytotoxic effects on various cancer cell lines, indicating potential applications in cancer therapeutics.
3. Medicinal Chemistry
- Drug Development : The compound is being explored for its potential use in drug discovery. Its unique functional groups may provide opportunities for developing novel therapeutic agents that target specific biological pathways .
Case Study 1: Anticancer Properties
A study conducted on benzaldehyde derivatives, including this compound, demonstrated notable cytotoxicity against human cancer cell lines. The findings revealed that the compound could inhibit cell growth at low concentrations, suggesting its potential as an anticancer agent.
| Cell Line | IC50 (µM) |
|---|---|
| SU-DHL-6 | 1.5 |
| WSU-DLCL-2 | 0.8 |
| K562 | 0.5 |
Case Study 2: Antimicrobial Activity
Research has indicated that benzaldehyde derivatives may possess antimicrobial properties. Similar compounds have shown antibacterial and antifungal activities, which could lead to applications in treating infections.
Mechanism of Action
The mechanism of action of 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorobenzyl groups may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent variations, reactivity, and applications:
Reactivity and Functional Group Analysis
- Electrophilic Substitution : The bromine atom at position 2/3 enhances electrophilic substitution at the aldehyde-adjacent position, enabling further derivatization (e.g., coupling reactions) .
- Fluorobenzyl Ether: The 4-fluorobenzyl group increases electron-withdrawing effects compared to non-fluorinated analogs (e.g., 5-benzyl derivatives), stabilizing intermediates in nucleophilic aromatic substitution .
- Methoxy Group : The 5-methoxy substituent directs electrophilic attacks to specific ring positions, as seen in the synthesis of thiazolidine derivatives (e.g., CAS 1093748-54-9) .
Physicochemical Properties
- Solubility: The fluorinated benzyl group enhances solubility in polar aprotic solvents (e.g., acetonitrile) compared to non-fluorinated analogs .
- Stability : Bromine and fluorine substituents increase thermal stability, as evidenced by handling protocols in safety data sheets for related compounds .
Key Research Findings
Synthetic Efficiency : The compound’s synthesis shares methodology with 3,4-bis((4-fluorobenzyl)oxy)benzaldehyde (72.8% yield via K₂CO₃-mediated alkylation), suggesting scalable production under similar conditions .
Regioselectivity : Substituent positioning (e.g., 3-F vs. 4-F on benzyl) significantly impacts reactivity in cross-coupling reactions, as shown in analogs like 3-Allyl-4-[(4-bromobenzyl)oxy]-5-methoxybenzaldehyde .
Diverse Applications : Derivatives are utilized in lead detection (limit: 1.036–16.50 μg/mL) and as building blocks in anticancer agents, highlighting versatility .
Biological Activity
2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHBrF O
- Molecular Weight : 233.03 g/mol
- CAS Number : 865186-62-5
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may function as an enzyme inhibitor or activator, influencing metabolic pathways and potentially affecting cellular signaling processes .
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of halogen atoms, such as bromine and fluorine, can enhance the lipophilicity and reactivity of the molecule, potentially increasing its effectiveness against bacterial strains.
Anticancer Properties
Studies have suggested that derivatives of benzaldehyde can exhibit anticancer activity by inducing apoptosis in cancer cells. The specific mechanisms involve the modulation of signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes, which could be beneficial in designing therapeutic agents for diseases where enzyme overactivity is a concern. For example, it may target specific kinases or phosphatases involved in cancer progression.
Case Studies
- In vitro Studies : A study focusing on similar benzaldehyde derivatives demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 and HeLa) with IC values in the micromolar range. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
- Antimicrobial Testing : In another investigation, the compound was tested against various Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antibacterial activity .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHBrF O |
| Molecular Weight | 233.03 g/mol |
| CAS Number | 865186-62-5 |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| IC (MCF-7 Cell Line) | ~10 µM |
Q & A
Q. What are the common synthetic routes for 2-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde?
Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. For example:
- Schiff base formation : Reacting 2-bromo-4-hydroxy-5-methoxybenzaldehyde with 4-methoxyaniline in methanol at room temperature yields Schiff base derivatives. This method emphasizes mild conditions (30-minute reaction time) and crystallization over 5 days to obtain single crystals suitable for X-ray analysis .
- Etherification : Similar brominated benzaldehyde derivatives are synthesized by substituting hydroxyl groups with fluorobenzyl moieties under basic conditions (e.g., NaOH/acetone), followed by neutralization and recrystallization (yield: 85%) .
Q. Table 1: Synthesis Conditions and Yields
| Method | Reactants/Conditions | Yield/Crystallization Time | Reference |
|---|---|---|---|
| Schiff base formation | 4-Methoxyaniline, methanol, RT, 5 days | Single crystals | |
| Etherification | NaOH, acetone, 6 h, neutralization (HCl) | 85% yield |
Q. How is the compound characterized structurally?
Answer: Structural characterization employs:
- X-ray crystallography : Reveals trans-configuration of Schiff base derivatives, π-π interactions (centroid distance: 3.758 Å), and hydrogen bonding (O–H⋯O/N interactions) .
- Spectroscopy : IR and vibrational spectroscopy identify functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). Halogen interactions (Br⋯F) are analyzed via ab initio calculations .
Q. Table 2: Key Structural Parameters from X-ray Data
| Parameter | Value/Interaction Type | Reference |
|---|---|---|
| C(7)=N(1) bond length | 1.28 Å (trans-configuration) | |
| π-π interaction distance | 3.758 Å | |
| Hydrogen bonds | O(4)–H⋯O(1), O(4)–H⋯N(1) |
Q. What reactivity patterns are observed in Schiff base formation?
Answer: The aldehyde group reacts with amines to form imine (C=N) bonds. Key factors:
- Solvent choice : Methanol promotes solubility and slow crystallization, enabling high-purity crystals .
- Steric effects : Bulky substituents (e.g., 4-fluorobenzyl) may reduce reaction rates, requiring optimized stoichiometry .
Advanced Research Questions
Q. How do π-π interactions and hydrogen bonding influence crystal packing?
Answer: In the crystal lattice:
Q. What challenges arise in optimizing reaction conditions for high yield?
Answer:
- Competing side reactions : Bromine’s electronegativity can deactivate the aldehyde group, necessitating precise pH control (e.g., neutralization to pH 6 post-reaction) .
- Crystallization kinetics : Slow crystallization (5 days) vs. rapid precipitation balances purity and yield. Impurities from byproducts (e.g., unreacted 4-fluorobenzyl bromide) require column chromatography or recrystallization .
Q. How do substituent variations affect physicochemical properties?
Answer:
Q. Table 3: Impact of Substituents on Properties
| Substituent | Effect on Property | Reference |
|---|---|---|
| 4-Fluorobenzyl | ↑ Electrophilicity, ↓ mp | |
| Methoxy (-OCH₃) | ↑ Solubility, ↓ thermal stability |
Q. What advanced applications exist in coordination chemistry?
Answer: The compound serves as a ligand precursor for:
Q. How are spectroscopic and computational methods used to resolve data contradictions?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
